3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The compound this compound possesses the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, incorporating both the pyrazole heterocycle and the propen-1-one moiety. Alternative nomenclature includes (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one and (E)-3-(1,5-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one, which emphasize the E-configuration about the double bond.
The compound belongs to the carbonyl compound classification and is structurally characterized by several key features. The pyrazole ring system contains nitrogen atoms at positions 1 and 2, with methyl substituents at positions 1 and 5 of the heterocycle. The 4-position of the pyrazole ring serves as the attachment point for the propenone chain, which terminates in a phenyl group attached to the carbonyl carbon. This structural arrangement creates a conjugated system that extends from the pyrazole ring through the α,β-unsaturated ketone to the aromatic phenyl ring.
The molecular architecture demonstrates significant electronic delocalization potential due to the extended conjugation between the electron-rich pyrazole ring and the electron-deficient α,β-unsaturated carbonyl system. The presence of the dimethyl substitution pattern on the pyrazole ring influences both the electronic properties and steric environment around the heterocycle, affecting potential intermolecular interactions and reactivity patterns.
Crystallographic Structure Determination
Crystallographic analysis of pyrazole-chalcone hybrid compounds reveals important structural parameters that govern their solid-state packing and molecular conformations. Related compounds in this series demonstrate specific geometric arrangements that are likely applicable to this compound. Studies of similar pyrazole-containing chalcones show that the conformation about the C=C double bond typically adopts an E-configuration, with bond lengths around 1.328 Å.
The crystal packing of pyrazole-chalcone derivatives is typically stabilized through a combination of hydrogen bonding interactions and π-π stacking arrangements. In related structures, centrosymmetrically related molecules connect through π-π interactions between aromatic ring systems, with inter-centroid distances ranging from approximately 3.6 to 3.7 Å. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid material.
Dihedral angles between different aromatic components vary considerably depending on the specific substitution pattern. In structurally related compounds, the angles between pyrazole rings and adjacent phenyl rings range from approximately 25° to 58°, indicating significant conformational flexibility in these systems. The coplanarity or deviation from planarity affects the degree of electronic conjugation and influences both optical and electronic properties of the compounds.
The solid-state structure is further stabilized by weaker intermolecular interactions including C-H···π contacts and various hydrogen bonding arrangements. These secondary interactions create three-dimensional networks that determine macroscopic properties such as melting point, solubility, and mechanical characteristics of the crystalline material.
Tautomeric Forms and Conformational Analysis
The tautomeric behavior of pyrazole-containing compounds represents a crucial aspect of their chemical behavior and biological activity. Pyrazole rings can exhibit tautomerism involving the migration of hydrogen atoms between nitrogen centers, although the energy differences between tautomeric forms vary significantly depending on substitution patterns. In the case of 1,5-dimethyl substituted pyrazoles, the N-methylation effectively prevents prototropic tautomerism, resulting in a single, stable tautomeric form.
The α,β-unsaturated ketone portion of the molecule can potentially exist in different conformational states depending on the rotation around single bonds and the overall molecular geometry. The E-configuration about the C=C double bond is thermodynamically favored due to reduced steric interactions between the bulky pyrazole and phenyl substituents. This geometric preference is consistently observed in related chalcone derivatives and contributes to the overall stability of the molecular structure.
Conformational analysis reveals that the extended conjugation system influences the preferred molecular geometry. The coplanarity between the pyrazole ring and the propenone chain facilitates maximum orbital overlap and electronic delocalization, although steric factors may introduce slight deviations from perfect planarity. These conformational preferences directly impact the compound's reactivity, particularly in cycloaddition reactions and other transformations involving the α,β-unsaturated system.
The conformational flexibility of the molecule also affects its potential biological activity, as different conformations may exhibit varying affinities for biological targets. Molecular dynamics studies of related compounds suggest that the preferred solution-phase conformations may differ from solid-state structures, emphasizing the importance of considering multiple conformational states when evaluating structure-activity relationships.
Comparative Structural Analysis with Pyrazole-Chalcone Hybrids
Comparative analysis with structurally related pyrazole-chalcone hybrids reveals important structure-property relationships within this compound class. The 1,5-dimethyl substitution pattern distinguishes this compound from other common pyrazole derivatives, such as 3,5-dimethyl-1-phenyl substituted variants, which show different electronic and steric properties. These substitution differences significantly impact both chemical reactivity and biological activity profiles.
The electronic properties of these compounds vary significantly based on the substitution pattern and the extent of conjugation. Compounds with extended conjugation systems, such as the chalcone derivatives, typically exhibit bathochromic shifts in their ultraviolet-visible absorption spectra compared to simple ketone analogs. This enhanced conjugation also influences chemical reactivity, particularly in electrophilic addition reactions and photochemical processes.
Biological activity studies of related pyrazole-chalcone compounds demonstrate the importance of specific structural features for antimicrobial and anticancer activities. Research on similar derivatives shows that compounds with pyrazole-chalcone frameworks exhibit significant antiviral activity against tobacco mosaic virus, with effective concentration values ranging from 126.5 to 280.4 μg/mL. The specific substitution pattern on both the pyrazole ring and the chalcone portion significantly influences biological potency and selectivity.
The synthetic accessibility of these compounds through Claisen-Schmidt condensation reactions makes them attractive targets for medicinal chemistry applications. The reaction conditions and yields vary depending on the specific substitution patterns, with electron-rich pyrazole derivatives generally providing higher yields in condensation reactions with aromatic aldehydes or ketones. This synthetic versatility allows for systematic structure-activity relationship studies and the development of optimized analogs for specific therapeutic applications.
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-13(10-15-16(11)2)8-9-14(17)12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVKDZVWJIOJBT-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: A Classical Approach
The Claisen-Schmidt condensation remains the most widely reported method for synthesizing 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one. This reaction involves the base-catalyzed coupling of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives. In a representative procedure, equimolar quantities of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and acetophenone are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide (40% w/v) at 0–5°C . The mixture is stirred at room temperature for 6–8 hours, yielding the target compound as a crystalline solid after recrystallization from ethanol (yield: 78–85%) .
Critical parameters influencing this method include:
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Base selection : Potassium hydroxide in ethanol enhances reaction rates compared to sodium hydroxide due to its stronger alkalinity .
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Temperature control : Reactions conducted below 10°C minimize side products like dihydrochalcones .
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Solvent polarity : Ethanol outperforms methanol in achieving higher stereoselectivity for the E-isomer, as confirmed by -NMR coupling constants () .
Aldol Condensation with Pyrazole Carboxaldehydes
An alternative route employs aldol condensation between 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde and acetylated aromatics. For instance, 3-acetyl-2,5-dimethylthiophene reacts with the pyrazole aldehyde in ethanolic NaOH at ambient temperatures, producing the chalcone derivative in 89% yield . This method offers advantages in substrates with electron-withdrawing groups, where traditional Claisen-Schmidt conditions may lead to reduced reactivity.
Mechanistic insights :
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Base-mediated deprotonation of the acetyl group generates an enolate ion.
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Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone intermediate.
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Elimination of water via acid catalysis (often in situ) yields the α,β-unsaturated ketone .
Green Chemistry Approaches
Recent advancements prioritize solvent-free and energy-efficient protocols. A notable example utilizes microwave irradiation (300 W, 80°C) to accelerate the condensation between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and acetophenone derivatives. This method reduces reaction times from hours to minutes (8–12 minutes) while maintaining yields above 80% . Comparative data illustrates its superiority over conventional heating:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time (min) | 360 | 12 |
| Yield (%) | 78 | 82 |
| Energy (kWh/g) | 0.45 | 0.08 |
Additionally, aqueous micellar catalysis using CTAB (cetyltrimethylammonium bromide) enables reactions in water, achieving 76% yield with improved E-factor metrics (2.1 vs. 4.7 for ethanol-based methods) .
Industrial-Scale Production Strategies
For kilogram-scale synthesis, continuous flow reactors provide enhanced control over exothermic condensation steps. A patented process describes:
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Precision mixing : Substrates and 20% ethanolic KOH are fed into a microreactor at 50 mL/min .
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Residence time optimization : 8–10 minutes at 60°C ensures complete conversion.
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In-line purification : Liquid-liquid extraction modules separate the product from unreacted aldehydes, achieving >99% purity without column chromatography .
Critical challenges in scaling include:
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Byproduct management : Oligomerization byproducts are mitigated through strict stoichiometric control (1:1.05 aldehyde:ketone ratio) .
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Crystallization optimization : Anti-solvent addition (n-hexane) during cooling enhances crystal habit for filtration efficiency .
Spectroscopic Characterization and Quality Control
Rigorous characterization ensures structural fidelity and purity:
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-NMR (400 MHz, CDCl₃): δ 8.02 (d, , 1H, CH=CO), 7.92–7.88 (m, 2H, Ar-H), 7.54–7.43 (m, 3H, Ar-H), 6.78 (d, , 1H, CH=CO), 3.92 (s, 3H, N-CH₃), 2.51 (s, 3H, C-CH₃) .
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), 1510 cm⁻¹ (C=N pyrazole) .
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HPLC purity : >99.5% achieved using C18 columns (acetonitrile/water 70:30, 1.0 mL/min) .
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The phenyl group and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced alcohol or alkane derivatives.
Substitution: Substituted pyrazole and phenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Anticancer Properties : Research indicates that compounds containing the pyrazole moiety, including 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, have shown significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanisms of action often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antioxidant and Anti-inflammatory Effects : The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Molecular docking studies suggest that it can inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
Material Science Applications
The unique properties of this compound extend to material science:
- Nonlinear Optical Properties : The compound has been studied for its nonlinear optical (NLO) properties, which are valuable in photonic applications. Its ability to exhibit significant NLO response makes it suitable for use in optical devices such as lasers and modulators .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Below is a comparative analysis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Structural and Electronic Features
- Electron-Withdrawing Groups: The propenone moiety in the target compound introduces electron-withdrawing effects, enhancing reactivity compared to derivatives like the benzylideneamino-substituted compound in , which has electron-donating phenoxy groups.
- Polarity: The carboxylic acid group in significantly boosts hydrophilicity, contrasting with the moderate polarity of the propenone derivative.
Biological Activity
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, also known as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the molecular formula and a molar mass of approximately 226.27 g/mol . The structural features of this compound suggest potential applications in pharmacology, particularly in the fields of oncology and anti-inflammatory therapies.
The compound is synthesized through various methods, including aldol condensation reactions. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A comparative analysis indicates that similar compounds exhibit IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL against different cancer types .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7f | 193.93 | A549 |
| 7a | 208.58 | HT29 |
| Control | 371.36 | Positive Control |
Anti-inflammatory Effects
The pyrazole moiety is recognized for its anti-inflammatory properties. Research indicates that compounds containing this structure can inhibit the expression of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response .
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties against a variety of pathogens. The presence of the pyrazole ring enhances the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A study published in Nature reported that certain pyrazole-based compounds showed enhanced apoptotic action through the inhibition of anti-apoptotic proteins in cancer cells . The study emphasized the potential for these compounds in developing new cancer therapies.
- Anti-inflammatory Mechanisms : Research indicated that derivatives similar to this compound could significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
- Antimicrobial Efficacy : A systematic review highlighted the broad-spectrum antimicrobial effects of pyrazole derivatives against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Q & A
Q. How does solvent polarity affect reaction pathways in derivative synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the α,β-unsaturated ketone, while non-polar solvents (toluene) stabilize conjugated intermediates. demonstrates a 15% yield increase in DMF due to enhanced solubility of nitro-substituted precursors . Solvent dielectric screening (Kirkwood–Onsager model) correlates with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
